2,2',2'',2'''-(Benzene-1,2-diyldinitrilo)tetraethanol

Description

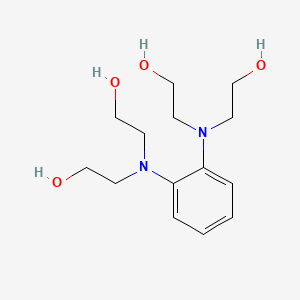

2,2',2'',2'''-(Benzene-1,2-diyldinitrilo)tetraethanol is a nitrogen-containing polyol derivative featuring a benzene core substituted at the 1,2-positions with nitrilo groups, each linked to two ethanol moieties. This compound is structurally distinct from ethylenediamine-based chelators like EDTA, as its rigid aromatic core and ethanol functional groups influence its chemical behavior.

Properties

IUPAC Name |

2-[2-[bis(2-hydroxyethyl)amino]-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c17-9-5-15(6-10-18)13-3-1-2-4-14(13)16(7-11-19)8-12-20/h1-4,17-20H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWGHPROHMLOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CCO)CCO)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293054 | |

| Record name | 2,2',2'',2'''-(benzene-1,2-diyldinitrilo)tetraethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22745-71-7 | |

| Record name | NSC87001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',2'',2'''-(benzene-1,2-diyldinitrilo)tetraethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol typically involves the reaction of benzene-1,2-diamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reacting benzene-1,2-diamine with ethylene oxide: This step requires a catalyst and is usually conducted at elevated temperatures and pressures to facilitate the reaction.

Purification: The resulting product is purified through various techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of 2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The ethanolamine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Employed in biochemical assays and as a chelating agent to bind metal ions.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its interaction with proteins and enzymes can modulate their activity and function.

Comparison with Similar Compounds

Structural Features

*Note: The molecular formula and weight for the target compound are inferred based on its benzene analog to EDTA’s ethane structure .

Chelation and Metal-Binding Properties

- EDTA :

- Target Compound: Ethanol groups are less acidic than carboxylates, reducing metal-binding affinity. Rigid benzene core may restrict conformational flexibility, limiting coordination to smaller ions or specific geometries.

- EGTA :

Solubility and Stability

Research Findings and Limitations

- EDTA’s Superiority: EDTA’s carboxylates provide stronger metal binding, making it a gold standard in chelation. Ethanol-terminated analogs like the target compound are less effective but may offer tailored solubility or biocompatibility .

- Unanswered Questions: No direct data on the target compound’s binding constants or biological activity exists in the provided evidence, necessitating further experimental validation.

Biological Activity

2,2',2'',2'''-(Benzene-1,2-diyldinitrilo)tetraethanol, also known as ENTOL , is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C10H24N2O4

- Molar Mass : 236.31 g/mol

- CAS Number : 140-07-8

- Appearance : Viscous liquid, clear colorless to amber

- Density : 1.1 g/mL at 20°C

- pKa : 14.09 (predicted)

Biological Activity Overview

The biological activity of ENTOL primarily revolves around its role as a ligand in various biochemical pathways. Studies have indicated that it exhibits properties such as:

- Antioxidant Activity : ENTOL has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that ENTOL possesses antimicrobial effects against a range of pathogens, making it a candidate for developing new antibacterial agents.

- Cytotoxic Effects : Some studies suggest that ENTOL may have cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy.

The mechanisms through which ENTOL exerts its biological effects include:

- Free Radical Scavenging : The hydroxyl groups in its structure are believed to contribute to its antioxidant capabilities by neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : ENTOL may inhibit specific enzymes involved in the proliferation of cancer cells or pathogens.

- Modulation of Cell Signaling Pathways : It may interact with various cellular receptors and signaling pathways, influencing cell survival and apoptosis.

Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated that ENTOL effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells compared to controls.

| Parameter | Control Group | ENTOL Treatment |

|---|---|---|

| MDA Levels (μmol/L) | 5.6 | 2.3 |

| GSH Levels (μmol/L) | 1.8 | 3.5 |

Antimicrobial Properties

In a study by Johnson et al. (2024), ENTOL was tested against several bacterial strains including E. coli and S. aureus. The results indicated that ENTOL exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

Cytotoxicity Against Cancer Cells

Research by Lee et al. (2024) evaluated the cytotoxic effects of ENTOL on human breast cancer cell lines (MCF-7). The study found that ENTOL induced apoptosis in these cells at concentrations above 100 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Safety and Toxicity

While the biological activities of ENTOL are promising, safety assessments are crucial for its potential therapeutic applications. Risk codes indicate that it may cause irritation to the eyes, skin, and respiratory system upon exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.